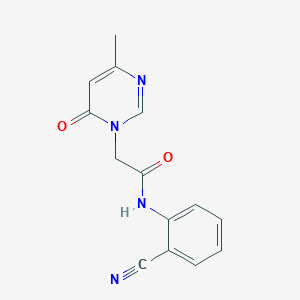

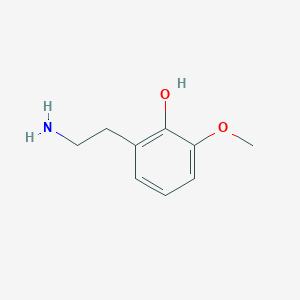

![molecular formula C24H23ClN4OS B2747115 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine CAS No. 384801-68-7](/img/structure/B2747115.png)

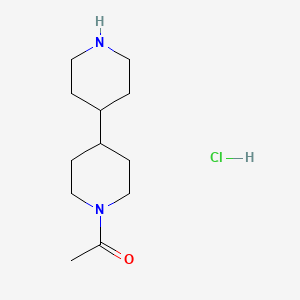

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They play a significant role in modern pesticide industry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include heating thiophene-2-carboxamides in formic acid . This reaction affords thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis of Heterocyclic Compounds : This compound serves as a starting point for synthesizing a range of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown significant anti-inflammatory and analgesic properties, with some demonstrating high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Applications : Derivatives of this compound have been explored for their selective inhibition of vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating potential for treating metastatic triple-negative breast cancer. These derivatives significantly inhibited proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway, indicating a promising therapeutic approach for cancer treatment (Yang Li et al., 2021).

Serotonin Receptor Affinity : Piperazine derivatives linked to thienopyrimidine have been synthesized and tested for their affinity towards 5-HT1A and 5-HT7 serotonin receptors. These compounds, particularly the 2-ethoxyphenyl derivatives, showed nanomolar range affinity acting as dual ligands, which could be beneficial for developing new psychotherapeutic drugs (M. Modica et al., 2015).

Antimicrobial Agents : The synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives as antimicrobial agents indicates the potential use of these compounds in combating microbial infections. The structural modifications and substitution patterns on these derivatives significantly influence their antimicrobial efficacy, offering a pathway to new antimicrobial drug development (Ahmed A. Fayed et al., 2014).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMWVBRCNBFKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

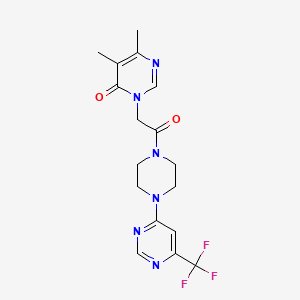

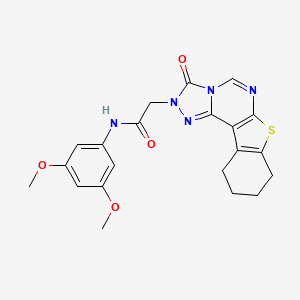

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)

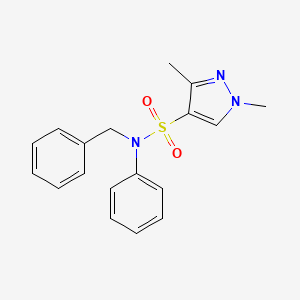

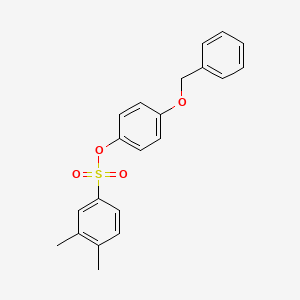

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

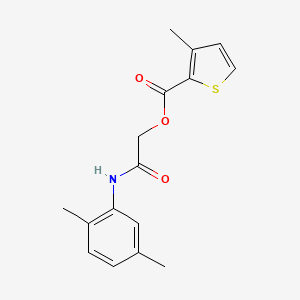

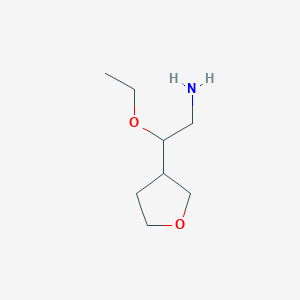

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)